molecular formula C9H6ClNO3 B2773636 Methyl 2-chloro-5-isocyanatobenzoate CAS No. 1071679-97-4

Methyl 2-chloro-5-isocyanatobenzoate

Cat. No. B2773636
CAS RN: 1071679-97-4
M. Wt: 211.6
InChI Key: RDESLMUBJPPMCW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-5-isocyanatobenzoate” consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms. The molecular weight is 211.6.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Ferroelectric and Antiferroelectric Materials

Methyl 2-chloro-5-isocyanatobenzoate derivatives have been explored for their potential in creating ferroelectric and antiferroelectric materials. The study by Horiuchi et al. (2012) demonstrates the ability of benzimidazole derivatives to exhibit above-room-temperature ferroelectricity and antiferroelectricity. These materials offer promising applications in lead- and rare-metal-free ferroelectric devices, highlighting the significance of this compound in developing new materials with unique electric properties Horiuchi et al., 2012.

Corrosion Inhibition

The derivatives of this compound have been investigated for their role as corrosion inhibitors. Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole and its derivatives, indicating their effectiveness in preventing corrosion in mild steel. This research underscores the chemical's utility in protecting metals from degradation, which is crucial for extending the lifespan of metal structures and components Obot & Obi-Egbedi, 2010.

Agricultural Applications

This compound derivatives have also found applications in agriculture, specifically in the sustained release of fungicides. Campos et al. (2015) researched solid lipid nanoparticles and polymeric nanocapsules containing carbendazim and tebuconazole, derived from methyl 2-benzimidazole carbamate. These carrier systems offer advantages such as improved release profiles and reduced environmental toxicity, showcasing the compound's potential in enhancing the delivery and efficacy of agricultural chemicals Campos et al., 2015.

Synthesis of Novel Compounds

The versatility of this compound in synthesizing new compounds with potential pharmaceutical applications has been demonstrated through various studies. For example, the work by Ji, Yi, and Cai (2014) on the synthesis of 2,5-diketopiperazine derivatives using a convertible isocyanide approach points to the chemical's role in creating compounds with potential biological activity Ji, Yi, & Cai, 2014.

Environmental Studies

Lastly, the impact of this compound derivatives on the environment, particularly in aquatic ecosystems, has been the subject of research. Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, which are structurally related to this compound, in aquatic environments. This study highlights the importance of understanding the environmental implications of these chemicals, given their widespread use in consumer products Haman et al., 2015.

Safety and Hazards

The safety data sheet for a similar compound, Methyl 2-isocyanatobenzoate, indicates that it is combustible, harmful if swallowed, and harmful to aquatic life . It’s important to handle it with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

methyl 2-chloro-5-isocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-14-9(13)7-4-6(11-5-12)2-3-8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDESLMUBJPPMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N=C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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